6-Bromo-[2,2'-bipyridine]-4-carboxylic acid
Overview
Description
6-Bromo-[2,2’-bipyridine]-4-carboxylic acid is a derivative of bipyridine, a class of compounds known for their extensive applications in various fields such as catalysis, materials science, and medicinal chemistry. The presence of a bromine atom and a carboxylic acid group in its structure makes it a versatile intermediate for further functionalization and synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-[2,2’-bipyridine]-4-carboxylic acid typically involves the bromination of [2,2’-bipyridine]-4-carboxylic acid. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or copper. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of 6-Bromo-[2,2’-bipyridine]-4-carboxylic acid may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the bromination process, reducing the formation of side products and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-[2,2’-bipyridine]-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions such as Suzuki coupling, Stille coupling, and Negishi coupling.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to alcohols under specific conditions.
Common Reagents and Conditions
Suzuki Coupling: Uses palladium catalysts and boronic acids in the presence of a base like potassium carbonate in an organic solvent.
Stille Coupling: Involves the use of organotin reagents and palladium catalysts.
Negishi Coupling: Employs organozinc reagents and palladium catalysts.
Major Products Formed
Substituted Bipyridines:
Scientific Research Applications
6-Bromo-[2,2’-bipyridine]-4-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Industry: Utilized in the production of advanced materials, including polymers and supramolecular structures.
Mechanism of Action
The mechanism of action of 6-Bromo-[2,2’-bipyridine]-4-carboxylic acid largely depends on its role as a ligand in metal complexes. It coordinates with metal centers through its nitrogen atoms, forming stable complexes that can catalyze various chemical reactions. The bromine and carboxylic acid groups can also participate in additional interactions, enhancing the compound’s reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 6,6’-Dibromo-[2,2’-bipyridine]
- 2-Bromo-1,10-phenanthroline
- [2,2’-Bipyridine]-6-carboxylic acid hydrochloride
Uniqueness
6-Bromo-[2,2’-bipyridine]-4-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group, which allows for diverse functionalization and applications. Its ability to form stable metal complexes and participate in various coupling reactions makes it a valuable compound in both academic and industrial research .
Properties
IUPAC Name |
2-bromo-6-pyridin-2-ylpyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O2/c12-10-6-7(11(15)16)5-9(14-10)8-3-1-2-4-13-8/h1-6H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSRYFHRRBRKDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC(=C2)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376248 | |
Record name | 6-Bromo[2,2'-bipyridine]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
294211-87-3 | |
Record name | 6-Bromo[2,2′-bipyridine]-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=294211-87-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo[2,2'-bipyridine]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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